4-{4-[butyl(methyl)amino]-3-nitrophenyl}-2-methylphthalazin-1(2H)-one 4-{4-[butyl(methyl)amino]-3-nitrophenyl}-2-methylphthalazin-1(2H)-one
Brand Name: Vulcanchem
CAS No.: 575469-49-7
VCID: VC15580630
InChI: InChI=1S/C20H22N4O3/c1-4-5-12-22(2)17-11-10-14(13-18(17)24(26)27)19-15-8-6-7-9-16(15)20(25)23(3)21-19/h6-11,13H,4-5,12H2,1-3H3
SMILES:
Molecular Formula: C20H22N4O3
Molecular Weight: 366.4 g/mol

4-{4-[butyl(methyl)amino]-3-nitrophenyl}-2-methylphthalazin-1(2H)-one

CAS No.: 575469-49-7

Cat. No.: VC15580630

Molecular Formula: C20H22N4O3

Molecular Weight: 366.4 g/mol

* For research use only. Not for human or veterinary use.

4-{4-[butyl(methyl)amino]-3-nitrophenyl}-2-methylphthalazin-1(2H)-one - 575469-49-7

Specification

CAS No. 575469-49-7
Molecular Formula C20H22N4O3
Molecular Weight 366.4 g/mol
IUPAC Name 4-[4-[butyl(methyl)amino]-3-nitrophenyl]-2-methylphthalazin-1-one
Standard InChI InChI=1S/C20H22N4O3/c1-4-5-12-22(2)17-11-10-14(13-18(17)24(26)27)19-15-8-6-7-9-16(15)20(25)23(3)21-19/h6-11,13H,4-5,12H2,1-3H3
Standard InChI Key DJFCNNRBWKRWFA-UHFFFAOYSA-N
Canonical SMILES CCCCN(C)C1=C(C=C(C=C1)C2=NN(C(=O)C3=CC=CC=C32)C)[N+](=O)[O-]

Introduction

Structural and Molecular Characteristics

The compound’s core structure consists of a phthalazinone scaffold, a bicyclic system with two nitrogen atoms at positions 1 and 2. Key substituents include:

  • Nitro group at position 3 of the phenyl ring, enhancing electrophilic reactivity.

  • Butyl(methyl)amine at position 4 of the phenyl ring, contributing to lipophilicity and potential receptor interactions.

  • Methyl group at position 2 of the phthalazinone ring, influencing steric hindrance and metabolic stability .

Table 1: Physicochemical Properties

PropertyValue
Molecular FormulaC₂₀H₂₂N₄O₃
Molecular Weight366.4 g/mol
Exact Mass366.1692 g/mol
Calculated LogP~3.2 (estimated via analogs)
Topological Polar Surface Area94.5 Ų

Comparisons to structurally related phthalazinones, such as 4-[(4-methoxyphenyl)methyl]-2H-phthalazin-1-one (CAS: 57835-95-7), reveal that the nitro and amine substituents in the target compound significantly increase polarity and hydrogen-bonding capacity . This may enhance solubility in polar aprotic solvents, though experimental data are lacking.

Synthesis and Chemical Characterization

Analytical Validation

Post-synthesis characterization employs:

  • Nuclear Magnetic Resonance (NMR): To confirm substituent positions and purity.

  • Mass Spectrometry (MS): For molecular weight verification.

  • High-Performance Liquid Chromatography (HPLC): To assess enantiomeric excess in chiral intermediates .

Biological Activity and Mechanistic Insights

PARP and Tubulin Inhibition

Structural analogs of this compound, such as 4-[[3-(3,4-diaminophenyl)-4-fluorophenyl]methyl]-2H-phthalazin-1-one, exhibit dual inhibitory activity against PARP1/2 and tubulin, making them promising anticancer agents . The nitro group may act as a pharmacophore by stabilizing enzyme-inhibitor complexes through hydrogen bonding, while the butyl(methyl)amine side chain enhances membrane permeability .

Physicochemical and Pharmacokinetic Profiling

Table 2: Predicted ADME Properties

PropertyPrediction
Water SolubilityLow (~0.01 mg/mL)
Plasma Protein BindingHigh (>90%)
CYP450 InhibitionModerate (CYP3A4 substrate)
Blood-Brain Barrier PenetrationLow

These predictions, based on analogs , suggest limited oral bioavailability, necessitating prodrug strategies or formulation optimization.

Research Gaps and Future Directions

  • Synthetic Optimization: Develop scalable routes with higher yields and enantioselectivity.

  • In Vivo Studies: Evaluate toxicity, pharmacokinetics, and efficacy in animal models.

  • Target Identification: Clarify whether the compound acts via PARP, tubulin, or novel mechanisms.

  • Derivatization: Explore modifications to the amine or nitro groups to improve solubility and potency .

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